1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine

Catalog No.
S12077148
CAS No.
M.F
C18H27N3O2
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]pi...

Product Name

1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine

IUPAC Name

1-(4-methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H27N3O2/c1-15-5-7-17(8-6-15)20-11-9-19(10-12-20)14-16-3-2-4-18(13-16)21(22)23/h2-4,13,15,17H,5-12,14H2,1H3

InChI Key

WIGYKFDFEQOAPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine is a synthetic organic compound classified within the piperazine family. This compound has garnered interest due to its unique structure, which includes a piperazine ring substituted with a 4-methylcyclohexyl group and a 3-nitrophenylmethyl group. The presence of these substituents may confer distinct chemical and biological properties, making it a candidate for various applications in medicinal chemistry and pharmacology.

  • Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
  • Reduction: The nitro group can be converted to an amine using reducing agents like lithium aluminum hydride.
  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen gas with a palladium catalyst.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products Formed

The primary products from these reactions include:

  • Reduction of the nitro group yielding 1-(4-Methylcyclohexyl)-4-[(3-aminophenyl)methyl]piperazine.
  • Various substituted piperazine derivatives depending on the electrophile used in substitution reactions.

The biological activity of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine is primarily linked to its interactions with biological targets such as receptors and enzymes. The nitro group may play a crucial role in its biological effects, potentially through redox reactions or interactions with nucleophilic sites in biomolecules. Research into its pharmacological properties suggests potential therapeutic applications, particularly in drug development targeting specific pathways.

Synthetic Routes

The synthesis of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine typically involves:

  • Formation of the Piperazine Ring: Achieved through cyclization of appropriate diamines or by reduction of piperazine derivatives.
  • Substitution with 4-Methylcyclohexyl Group: Involves alkylation of the piperazine ring with a 4-methylcyclohexyl halide under basic conditions.
  • Introduction of the 3-Nitrophenylmethyl Group: Conducted via nucleophilic substitution where the piperazine derivative reacts with a 3-nitrobenzyl halide.

Industrial Production Methods

In industrial settings, these synthetic routes are optimized for high yield and purity, often involving catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine has several applications, including:

  • Chemistry: Used as an intermediate in synthesizing more complex molecules.
  • Biology: Investigated for its effects on biological systems, particularly regarding receptor interactions.
  • Medicine: Explored for potential therapeutic applications in drug development targeting specific diseases.
  • Industry: Serves as a precursor in manufacturing pharmaceuticals or agrochemicals.

Research into the interaction studies of this compound focuses on its binding affinity and activity against various molecular targets. The mechanism of action is likely influenced by the structural characteristics imparted by its substituents, which may affect how it interacts with specific receptors or enzymes within biological systems.

Several compounds share structural similarities with 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine. Notable examples include:

Compound NameDescription
1-(3-Methylcyclohexyl)-4-(4-nitrophenyl)piperazineLacks the unique substitution pattern found in the target compound, potentially leading to different reactivity and biological properties.
1-(3-Methylcyclohexyl)-4-phenylpiperazineDoes not contain a nitro group; this absence may result in different pharmacological effects.
1-(3-Methylcyclohexyl)-4-(4-aminophenyl)piperazineContains an amino group instead of a nitro group, which could lead to distinct interactions with biological targets.
1-(3-Methylcyclohexyl)-4-(4-chlorophenyl)piperazineFeatures a chlorine atom instead of a nitro group, affecting both chemical reactivity and biological activity.

The uniqueness of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to its analogs. This specificity may enhance its potential as a pharmaceutical agent or research tool .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

317.21032711 g/mol

Monoisotopic Mass

317.21032711 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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